
N-Tri-boc Tobramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tri-boc Tobramycin is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is primarily used as an intermediate in the synthesis of other derivatives of Tobramycin, such as 1-N-Ureido Tobramycin Tetrahydrochloride Salt. Tobramycin itself is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions
N-Tri-boc Tobramycin is synthesized through a series of chemical reactions involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The process typically involves the following steps:
Protection of Amino Groups: The amino groups of Tobramycin are protected using Boc anhydride in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve crystallization or large-scale chromatography .
化学反応の分析
Types of Reactions
N-Tri-boc Tobramycin undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions to yield the free amine form.
Substitution: Reaction with electrophiles to introduce new functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Deprotected Tobramycin: Obtained after removal of Boc groups.
Substituted Derivatives: Formed by introducing new functional groups through substitution reactions.
科学的研究の応用
N-Tri-boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various Tobramycin derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Research on its potential as an antibiotic and its effectiveness against multi-drug resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents
作用機序
The mechanism of action of N-Tri-boc Tobramycin is similar to that of Tobramycin. It binds to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, inhibiting the initiation step of translation. This binding induces mistranslation and causes misreading of the codon by the transfer RNA, leading to the incorrect delivery of aminoacyl units .
類似化合物との比較
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: Known for its broad-spectrum antibacterial activity but with different pharmacokinetic properties.
Amikacin: A derivative of Kanamycin with enhanced activity against resistant bacteria
Uniqueness
N-Tri-boc Tobramycin is unique due to its specific use as an intermediate in the synthesis of other Tobramycin derivatives. Its Boc-protected form allows for selective deprotection and functionalization, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C33H61N5O15 |
|---|---|
分子量 |
767.9 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChIキー |
QQSQYHDYSQMVDL-LOBSLKQUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


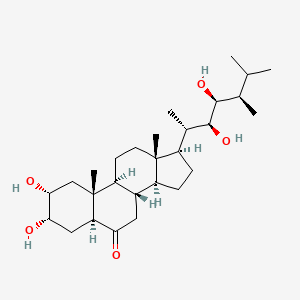

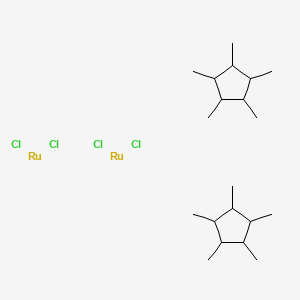

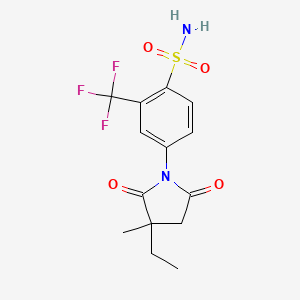

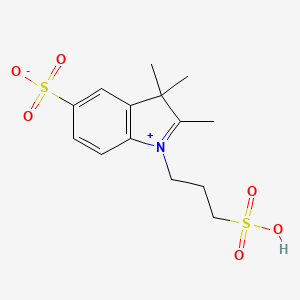

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
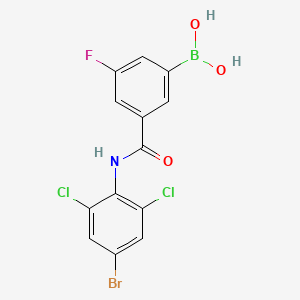

![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
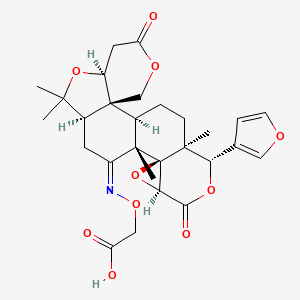
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
